molecular formula C16H20O6 B14606764 Acetic acid;6,7-dimethylnaphthalene-1,4-diol CAS No. 59832-95-0

Acetic acid;6,7-dimethylnaphthalene-1,4-diol

Cat. No.: B14606764
CAS No.: 59832-95-0
M. Wt: 308.33 g/mol
InChI Key: VPEQXJZWMJSKKD-UHFFFAOYSA-N
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Description

Acetic acid;6,7-dimethylnaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a naphthalene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The naphthalene derivative, 6,7-dimethylnaphthalene-1,4-diol, is an aromatic compound with two hydroxyl groups positioned on the first and fourth carbon atoms of the naphthalene ring, and two methyl groups on the sixth and seventh carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6,7-dimethylnaphthalene-1,4-diol typically involves the following steps:

    Naphthalene Derivative Synthesis: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl and methyl groups. This can be achieved through Friedel-Crafts alkylation to introduce the methyl groups, followed by hydroxylation to add the hydroxyl groups.

    Acetylation: The resulting 6,7-dimethylnaphthalene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 6,7-dimethylnaphthalene-1,4-diol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Acetic acid;6,7-dimethylnaphthalene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;6,7-dimethylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.

    Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethylnaphthalene-1,4-diol: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    Naphthalene-1,4-diol: Lacks the methyl groups, affecting its solubility and biological activity.

    Acetic acid: A simple carboxylic acid without the aromatic ring, used widely in various applications.

Uniqueness

Acetic acid;6,7-dimethylnaphthalene-1,4-diol is unique due to the combination of the acetic acid moiety and the substituted naphthalene ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

59832-95-0

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

acetic acid;6,7-dimethylnaphthalene-1,4-diol

InChI

InChI=1S/C12H12O2.2C2H4O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13;2*1-2(3)4/h3-6,13-14H,1-2H3;2*1H3,(H,3,4)

InChI Key

VPEQXJZWMJSKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1C)O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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